molecular formula C16H21NO3 B3011076 tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate CAS No. 566899-60-3

tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate

Cat. No.: B3011076
CAS No.: 566899-60-3
M. Wt: 275.348
InChI Key: XJQDKMPOKJENLS-CYBMUJFWSA-N
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Description

Tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group and a benzoyl group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Mechanism of Action

Mode of Action:

The tert-butyl group in this compound plays a crucial role. It is a bulky substituent that can influence reactivity and binding interactions. While we lack precise details for this specific compound, we can draw insights from the broader chemistry of tert-butyl groups.

Biochemical Pathways:

Without specific data on this compound, we can’t pinpoint exact pathways. Tert-butyl groups have relevance in biosynthetic and biodegradation pathways . It’s possible that tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate affects metabolic pathways or enzymatic reactions.

Action Environment:

Environmental factors (pH, temperature, solvent) can affect the compound’s stability, efficacy, and bioavailability. For instance:

: The tert-butyl group in chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate typically involves the reaction of (2R)-2-benzoylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbonyl carbon of tert-butyl chloroformate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Benzyl-substituted pyrrolidine derivatives.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R)-2-benzylpyrrolidine-1-carboxylate: Similar structure but with a benzyl group instead of a benzoyl group.

    Tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate: Contains an acetyl group instead of a benzoyl group.

    Tert-butyl (2R)-2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate: Has a methoxy-substituted benzoyl group.

Uniqueness

Tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate is unique due to the presence of both a tert-butyl ester group and a benzoyl group, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQDKMPOKJENLS-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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